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Suc-tyr-val-ala-asp-pna -

Suc-tyr-val-ala-asp-pna

Catalog Number: EVT-285192
CAS Number:
Molecular Formula: C31H38N6O12
Molecular Weight: 686.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Suc-YVAD-pNA is a colorimetric substrate for caspase-1/interleukin-1β-converting enzyme (ICE) and caspase-4. Caspase-1 and caspase-4 preferentially bind to and cleave the Tyr-Val-Ala-Asp (YVAD) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of caspase-1 and caspase-4 activity.

Suc-Ala-Ala-Tyr-Leu-Val-pNA

  • Compound Description: A synthetic peptide substrate designed for and effectively hydrolyzed by spleen fibrinolytic proteinase (SFP) []. This compound exhibits a Km of 0.17 mM and a Kcat/Km of 22,600 M-1s-1 with SFP [].
  • Relevance: This peptide shares the C-terminal tripeptide sequence -Tyr-Leu-Val-pNA with Suc-Tyr-Val-Ala-Asp-pNA, suggesting a preference for this motif by certain proteases. Furthermore, both compounds are designed as synthetic substrates for exploring enzyme specificity, particularly within the fibrinolytic and elastase families [].

Suc-Ala-Tyr-Leu-Val-pNA

  • Compound Description: A synthetic peptide substrate identified as a more suitable substrate for SFP than Suc-Ala-Ala-Tyr-Leu-Val-pNA, due to its higher solubility and specificity [].
  • Relevance: This peptide retains the C-terminal tripeptide sequence -Tyr-Leu-Val-pNA also present in Suc-Tyr-Val-Ala-Asp-pNA and Suc-Ala-Ala-Tyr-Leu-Val-pNA, further highlighting the importance of this motif for substrate recognition and cleavage by enzymes like SFP [].

Suc-Ala-Ala-Ala-pNA

  • Compound Description: A known substrate for elastase, exhibiting slow decomposition by SFP []. This observation served as an initial lead in identifying synthetic peptide substrates for SFP, eventually leading to the development of Suc-Tyr-Leu-Val-pNA and its derivatives [].
  • Relevance: While structurally less similar to Suc-Tyr-Val-Ala-Asp-pNA than the previous two compounds, its susceptibility to cleavage by SFP, albeit slow, provided valuable insights into the enzyme's substrate preference, guiding the development of more specific and efficient substrates like Suc-Tyr-Val-Ala-Asp-pNA [].

Suc-L-Tyr-D-Leu-D-Val-pNA

  • Compound Description: A synthetic peptide utilized as a ligand for affinity chromatography purification of human leukocyte elastase-like proteinase (ELP) []. This compound enables the isolation of ELP with minimal chymotrypsin-like proteinase activity [].
  • Relevance: This compound shares the -Tyr-Leu-Val-pNA core sequence with Suc-Tyr-Val-Ala-Asp-pNA, albeit with different stereochemistry at the Leu and Val residues. This highlights the significance of this particular amino acid sequence in interacting with and being recognized by proteases like ELP and potentially other related enzymes [].

iNoc-Gln-Val-Val-Ala-Ala-pNA

  • Compound Description: A synthetic peptide designed based on the structure of Suc-Gln-Val-Val-Ala-Ala-pNA, a potent thiol proteinase inhibitor. This compound displays relatively specific, though not highly potent, inhibitory activity against cathepsin L [].
  • Relevance: While structurally dissimilar to Suc-Tyr-Val-Ala-Asp-pNA, this compound highlights the exploration of different N-terminal modifications (iNoc vs. Suc) and their impact on enzyme binding and inhibitory activity. This information could be valuable in understanding the structure-activity relationship of Suc-Tyr-Val-Ala-Asp-pNA and designing analogs with improved properties [].

Ac-Tyr-Val-Ala-Asp-MCA

  • Compound Description: A specific substrate for the interleukin-1 (IL-1) processing enzyme, also known as caspase-1 []. It is used to assess caspase-1 activity in various biological contexts [, , , ].
  • Relevance: This compound shares the tetrapeptide core sequence Tyr-Val-Ala-Asp with Suc-Tyr-Val-Ala-Asp-pNA. The primary difference lies in the N-terminal protecting group (Acetyl vs. Succinyl) and the C-terminal chromophore/fluorophore (MCA vs. pNA). Despite these differences, the shared core sequence emphasizes its importance for recognition and cleavage by caspase-1, highlighting the potential of this motif for developing substrates or inhibitors targeting this enzyme [].

Ac-Asp-Glu-Val-Asp-CHO (DEVD-CHO)

  • Compound Description: A potent and widely used caspase inhibitor, particularly effective against caspase-3 and other "executioner" caspases. It effectively blocks apoptosis induced by various stimuli [].
  • Relevance: While not structurally similar to Suc-Tyr-Val-Ala-Asp-pNA, DEVD-CHO highlights the development of potent caspase inhibitors with different amino acid sequences. Comparing the inhibitory profile of DEVD-CHO with that of Ac-YVAD-CMK (a less specific caspase inhibitor) can provide insights into the structural features critical for caspase selectivity and potency [].

Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk)

  • Compound Description: A broad-spectrum caspase inhibitor, primarily targeting caspase-1 but also exhibiting some inhibitory activity against other caspases like caspase-3. It has demonstrated neuroprotective effects in models of cerebral ischemia and peripheral nerve injury, attributed to the inhibition of apoptosis and inflammation [, , , ].
  • Relevance: This compound shares the same tetrapeptide core sequence (Tyr-Val-Ala-Asp) and N-terminal protecting group (Acetyl) as Suc-Tyr-Val-Ala-Asp-pNA. The key difference lies in the C-terminal modification (chloromethyl ketone vs. pNA), which dictates the compound's function as an irreversible inhibitor rather than a substrate. This close structural similarity underscores the importance of the Tyr-Val-Ala-Asp motif in interacting with and potentially inhibiting caspases, especially caspase-1 [, , , ].
Synthesis Analysis

The synthesis of Suc-tyr-val-ala-asp-pna typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each step involves deprotection and coupling reactions to elongate the peptide chain.

Technical Details

  1. Starting Materials: The synthesis requires protected amino acids, where the side chains are chemically modified to prevent unwanted reactions during coupling.
  2. Coupling Agents: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage: After the desired peptide length is achieved, the final product is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) to remove protecting groups and release the free peptide .
Molecular Structure Analysis

The molecular structure of Suc-tyr-val-ala-asp-pna can be represented as follows:

  • Structure: The compound consists of a succinyl group attached to a sequence of four amino acids: tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), ending with a p-nitroanilide moiety (pNA).

Data

  • Molecular Weight: 686.68 g/mol
  • Molecular Formula: C31H38N6O12
  • CAS Number: 208264-84-0 .
Chemical Reactions Analysis

Suc-tyr-val-ala-asp-pna undergoes specific enzymatic reactions when exposed to caspases. The cleavage at the Tyr-Val-Ala-Asp sequence results in the release of p-nitroanilide, which can be quantified colorimetrically.

Technical Details

  1. Enzymatic Cleavage: Caspase enzymes recognize and cleave at the YVAD sequence, producing a measurable product.
  2. Quantification Method: The released p-nitroanilide can be detected using spectrophotometric methods at a wavelength around 405 nm, allowing for quantification of enzyme activity .
Mechanism of Action

The mechanism of action involves the interaction between Suc-tyr-val-ala-asp-pna and caspases:

  1. Substrate Recognition: Caspases recognize the YVAD sequence within the peptide.
  2. Cleavage Reaction: Upon binding, caspases catalyze the hydrolysis of the peptide bond adjacent to the aspartic acid residue.
  3. Product Formation: This cleavage releases p-nitroanilide from the peptide chain, which can then be quantified for assessing caspase activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at appropriate concentrations for assay applications.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with caspases; thus, it has limited reactivity with other proteases unless they share similar specificity .
Applications

Suc-tyr-val-ala-asp-pna has significant applications in scientific research:

  1. Caspase Activity Assays: Used extensively in assays to measure caspase activity related to apoptosis and inflammatory responses.
  2. Drug Development: Serves as a tool for screening potential inhibitors or activators of caspases in therapeutic research.
  3. Biochemical Characterization: Aids in understanding enzyme kinetics and specificity profiles for various caspases .
Introduction to Suc-Tyr-Val-Ala-Asp-pNA

Definition and Structural Characteristics

Suc-Tyr-Val-Ala-Asp-pNA (C₃₁H₃₈N₆O₁₂), commonly abbreviated as Suc-YVAD-pNA, is a synthetic chromogenic peptide substrate extensively utilized in protease research. The compound features a specific biochemical design: a succinyl (Suc) group at the N-terminus, a tetrapeptide sequence (Tyr-Val-Ala-Asp), and a para-nitroaniline (pNA) moiety linked to the C-terminus via an amide bond. This molecular architecture yields a molecular weight of 686.68 g/mol and is assigned the CAS registry number 208264-84-0 [1] [2].

The substrate operates on a cleavage-dependent detection mechanism. Proteases recognizing the Val-Ala-Asp (VAD) sequence hydrolyze the amide bond between the aspartic acid residue and the pNA group. Upon cleavage, the released pNA chromophore undergoes a yellow-to-colorless transition under acidic conditions but exhibits a distinct absorption maximum at 405 nm under neutral or alkaline conditions. This property enables the quantitative measurement of protease activity through spectrophotometry [2] [8]. Structurally, the tyrosine residue contributes hydrophobicity and potential π-stacking interactions, while the aspartic acid at the P1 position is critical for recognition by aspartate-specific proteases like caspases [8] [10]. The compound requires storage at ≤ -10°C to maintain stability [1] [2].

Table 1: Key Structural and Chemical Properties of Suc-Tyr-Val-Ala-Asp-pNA

PropertyValue
CAS Number208264-84-0
Molecular FormulaC₃₁H₃₈N₆O₁₂
Molecular Weight686.68 g/mol
IUPAC NameN/A (Search results lack this)
Synonym(s)Suc-YVAD-pNA
Storage Conditions≤ -10°C
Detection MechanismAbsorbance at 405 nm (pNA release)
Primary SequenceSuccinyl-Tyr-Val-Ala-Asp-p-nitroanilide

Historical Development as a Protease Substrate

Suc-YVAD-pNA emerged as a cornerstone substrate through targeted efforts to elucidate the specificity of interleukin-1β-converting enzyme (ICE, now known as caspase-1). Early investigations into ICE revealed its unique requirement for aspartic acid at the P1 position of substrates, a characteristic shared across the caspase family. This specificity distinguished caspases from other protease families like serine or metalloproteases. Suc-YVAD-pNA was rationally designed to mirror the cleavage site (Tyr-Val-Ala-Asp) within the pro-interleukin-1β precursor, the natural substrate of caspase-1 [8] [10].

Its validation involved rigorous kinetic characterization, confirming high catalytic efficiency (kcat/KM) with caspase-1 compared to other synthetic tetrapeptides. Crucially, specificity studies revealed minimal cleavage by non-caspase proteases. For instance, research on the dimeric intracellular subtilisin protease (ISP) from Bacillus clausii demonstrated no detectable activity against Suc-YVAD-pNA, contrasting sharply with its high activity against substrates like Suc-FAAF-pNA [5] [7]. This selectivity cemented Suc-YVAD-pNA's role as a defining biochemical tool for identifying and characterizing caspase-1 activity. Its subsequent commercialization made it widely accessible, facilitating standardized assays across laboratories studying apoptosis and inflammation [8].

Role in Biochemical and Pharmacological Research

Suc-YVAD-pNA serves as a fundamental tool across diverse research domains due to its specificity and reliable detection mechanism:

  • Protease Characterization & Enzyme Kinetics: This substrate is indispensable for determining catalytic activity (kcat), substrate affinity (KM), and catalytic efficiency (kcat/KM) of caspase-1 and related caspases. It allows researchers to quantify enzyme activity in purified preparations or complex biological samples (e.g., cell lysates) under defined pH and temperature conditions. Kinetic analyses using Suc-YVAD-pNA were pivotal in differentiating the substrate preferences and inhibitor sensitivities of caspase-1 (ICE) from other caspases like TX, CPP-32 (caspase-3), and CMH-1. For example, studies demonstrated that Ac-DEVD-CHO, while potent against CPP-32 (Ki = 0.5 nM), also significantly inhibited ICE (Ki = 15 nM), insights crucial for developing selective caspase inhibitors [10].

  • Drug Discovery & Screening: Pharmaceutical research heavily employs Suc-YVAD-pNA in high-throughput screening (HTS) platforms to identify and evaluate potential caspase-1 inhibitors. Compounds are assessed for their ability to reduce the rate of pNA release from the substrate in the presence of the enzyme. This application is vital for developing therapeutics targeting dysregulated caspase-1 activity in inflammatory diseases (e.g., rheumatoid arthritis, gout) and neurodegenerative conditions [1] [2]. The substrate enables rapid in vitro assessment of inhibitor potency (IC50) and selectivity against related proteases.

  • Diagnostic Applications & Biomarker Detection: The substrate is integrated into diagnostic assays designed to measure caspase-1 activity directly in biological samples. Elevated activity can serve as a biomarker for pyroptosis (an inflammatory form of cell death) or specific inflammatory pathologies. This facilitates research into disease mechanisms and potential diagnostic applications [1] [2].

  • Basic Research in Cell Death & Inflammation: Suc-YVAD-pNA is extensively used to monitor the activation of the inflammasome complex and subsequent caspase-1 activation in cellular models of infection, sterile inflammation, and immune disorders. Measuring cleavage activity provides direct functional readouts of this key signaling pathway [8] [10].

  • Comparative Protease Studies: While primarily a caspase-1 substrate, Suc-YVAD-pNA's lack of cleavage by other protease classes (e.g., bacterial subtilisins like ISP, trypsin-like serine proteases) makes it a valuable negative control, helping define the specificity profiles of novel or less-characterized proteases [5] [7] [9].

Table 2: Key Research Applications of Suc-YVAD-pNA and Associated Findings

Application AreaSpecific UseKey Insight from Literature
Enzyme KineticsDetermining KM, kcat, kcat/KM for caspasesHigh catalytic efficiency with Caspase-1; Low/no activity with CPP-32, ISP [5] [8] [10]
Drug ScreeningHTS for caspase-1 inhibitorsIdentified DEVD-CHO as potent cross-inhibitor (ICE Ki=15nM) [10]
Mechanistic StudiesMonitoring inflammasome/caspase-1 activationLinks caspase-1 activity to IL-1β maturation & pyroptosis [8] [10]
Diagnostic DevelopmentDetecting aberrant caspase-1 activity in samplesPotential biomarker for inflammatory conditions [1] [2]
Protease SpecificityNegative control for non-caspase proteasesNo hydrolysis by B. clausii ISP or many serine proteases [5] [7]

Suc-YVAD-pNA exemplifies the critical role of well-characterized synthetic substrates in advancing biochemical understanding. Its specificity for caspase-1, underpinned by the obligatory Asp at P1, has made it an enduring standard for investigating caspase biology, inflammation, and cell death, while also driving drug discovery efforts. Alternative detection strategies, such as the fluorogenic version Suc-YVAD-AMC (CAS 201860-29-9) [6], offer increased sensitivity but rely on the same core recognition sequence, further validating the design principle behind Suc-YVAD-pNA.

Properties

Product Name

Suc-tyr-val-ala-asp-pna

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

Molecular Formula

C31H38N6O12

Molecular Weight

686.7 g/mol

InChI

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1

InChI Key

APPSYVHVOCTIDH-ZBBFOALVSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Caspase-1 and Caspase-4 Chromogenic Substrate, Suc-YVAD-pNA, Suc-Tyr-Val-Ala-Asp-p-nitroanilide

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O

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